molecular formula C18H15ClF3N3O4S B14940164 N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide

Cat. No.: B14940164
M. Wt: 461.8 g/mol
InChI Key: ZLORDNDBCNPWLI-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the chloro and trifluoromethyl groups, followed by the formation of the quinoxaline ring and the final sulfonamide linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoxaline ring or the sulfonamide group, leading to different products.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide
  • 2-chloro-5-(trifluoromethyl)pyridine
  • 4-chloro-2-(trifluoromethyl)phenyl isocyanate

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H15ClF3N3O4S

Molecular Weight

461.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide

InChI

InChI=1S/C18H15ClF3N3O4S/c1-30(28,29)25(15-8-11(18(20,21)22)6-7-12(15)19)10-17(27)24-9-16(26)23-13-4-2-3-5-14(13)24/h2-8H,9-10H2,1H3,(H,23,26)

InChI Key

ZLORDNDBCNPWLI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CC(=O)NC2=CC=CC=C21)C3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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